molecular formula C11H10BrN3O4 B1316650 Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-73-2

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1316650
CAS RN: 132272-73-2
M. Wt: 328.12 g/mol
InChI Key: LGAZXCGDXQOPRK-UHFFFAOYSA-N
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Description

“Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C11H10BrN3O4 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues, which includes “this compound”, has been developed using a microwave-assisted one-pot Ugi-type multi-component reaction . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fused bicyclic 5,6 heterocycle . The average mass of the molecule is 328.119 Da and the monoisotopic mass is 326.985474 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, imidazo[1,2-a]pyridine analogues have been synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C11H10BrN3O4 and a molecular weight of 328.11900 .

Scientific Research Applications

Synthesis and Potential Biological Activity

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a key compound used in the synthesis of novel heterocyclic compounds with potential biological activities. One study explored its use in the synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones, highlighting its role as a synthon for building fused triazines with potential biological activity. This process involves treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, followed by reduction and further chemical reactions to yield the desired products (Zamora et al., 2004).

Anti-Hepatitis B Virus Activity

Another significant application of derivatives of this chemical compound is in the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, which have been evaluated for their anti-hepatitis B virus (HBV) activity. This research identified compounds with high efficacy in inhibiting the replication of HBV DNA, marking an important step towards developing new antiviral drugs (Chen et al., 2011).

Catalytic Activity in Oxidation Reactions

The imidazolo[1,2-a]pyridine derivatives, including compounds similar in structure to this compound, have been investigated for their catalytic activities. They were found effective in catalyzing the oxidation of catechol to o-quinone, with the rate of oxidation influenced by the nature of the ligand, transition metals, ion salts, and the concentration of the complex. This application demonstrates the compound's potential in industrial and environmental chemistry applications (Saddik et al., 2012).

Future Directions

Imidazo[1,2-a]pyridine analogues, including “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new drugs using these compounds, particularly for the treatment of tuberculosis . This represents a promising future direction for the use of these compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in radical reactions, which are crucial for the direct functionalization of imidazo[1,2-a]pyridines . These interactions often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies, highlighting the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the synthesis of imidazo[1,2-a]pyridines, which are recognized for their wide range of applications in medicinal chemistry . These effects are crucial for understanding how the compound can be utilized in therapeutic contexts.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported to participate in oxidative coupling and tandem reactions, which are essential for the synthesis of imidazo[1,2-a]pyridines . These interactions underscore the compound’s potential as a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that the compound remains stable under various conditions, allowing for prolonged experimentation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, where its impact becomes significant only above certain concentrations . Additionally, high doses of the compound may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to participate in aminooxygenation and hydroamination reactions, which are crucial for the synthesis of imidazo[1,2-a]pyridines . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These interactions are crucial for determining the compound’s efficacy and potential side effects in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAZXCGDXQOPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563689
Record name Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132272-73-2
Record name Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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